4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-methoxyquinoline
Description
4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-methoxyquinoline is a complex organic compound that belongs to the class of quinoline derivatives
Properties
IUPAC Name |
[4-(benzenesulfonyl)-6-methoxyquinolin-3-yl]-(3,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4S/c1-16-9-10-18(13-17(16)2)24(27)22-15-26-23-12-11-19(30-3)14-21(23)25(22)31(28,29)20-7-5-4-6-8-20/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBDFQFRBORIPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-methoxyquinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Introduction of the Methoxy Group: This step might involve methylation of a hydroxyquinoline derivative using methyl iodide and a base.
Sulfonylation: The phenylsulfonyl group can be introduced via sulfonylation of the quinoline derivative using phenylsulfonyl chloride and a base.
Formation of the Final Compound: The final step could involve the coupling of the 3,4-dimethylphenyl group with the quinoline derivative under specific conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the quinoline core.
Reduction: Reduction reactions might target the carbonyl group or the sulfonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline ring or the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of organic semiconductors.
Biology
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties.
Anticancer Agents: Some derivatives have shown potential as anticancer agents.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-methoxyquinoline would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The methoxy and sulfonyl groups might enhance the compound’s ability to interact with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of many derivatives.
Chloroquine: A well-known antimalarial drug.
Quinidine: An antiarrhythmic agent.
Uniqueness
4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-methoxyquinoline is unique due to its specific substitution pattern, which might confer unique biological activities or chemical properties compared to other quinoline derivatives.
Biological Activity
4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-methoxyquinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Core : This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
- Methoxy Group Introduction : Methylation of a hydroxyquinoline derivative using methyl iodide and a base.
- Sulfonylation : The phenylsulfonyl group is introduced via sulfonylation using phenylsulfonyl chloride and a base.
- Final Coupling : The 3,4-dimethylphenyl group is coupled with the quinoline derivative under specific conditions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- DNA Interactions : Quinoline derivatives often exhibit affinity for DNA, potentially leading to interference with replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, contributing to its antiproliferative effects.
- Receptor Modulation : The unique substitutions on the quinoline structure may enhance its ability to interact with cellular receptors, influencing signaling pathways.
Anticancer Properties
Research has indicated that similar quinoline derivatives possess significant anticancer activity. For instance, compounds with structural similarities have been evaluated against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma).
- Mechanism of Action : Induction of apoptosis and cell cycle arrest at the G2/M phase were observed in studies involving related compounds .
Antimicrobial Activity
Quinoline derivatives have also shown antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Comparative Analysis
To understand the unique biological profile of this compound, it is beneficial to compare it with other quinoline derivatives:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Chloroquine | Antimalarial | DNA intercalation |
| Quinidine | Antiarrhythmic | Ion channel modulation |
| This compound | Anticancer/Antimicrobial | Enzyme inhibition & DNA interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
